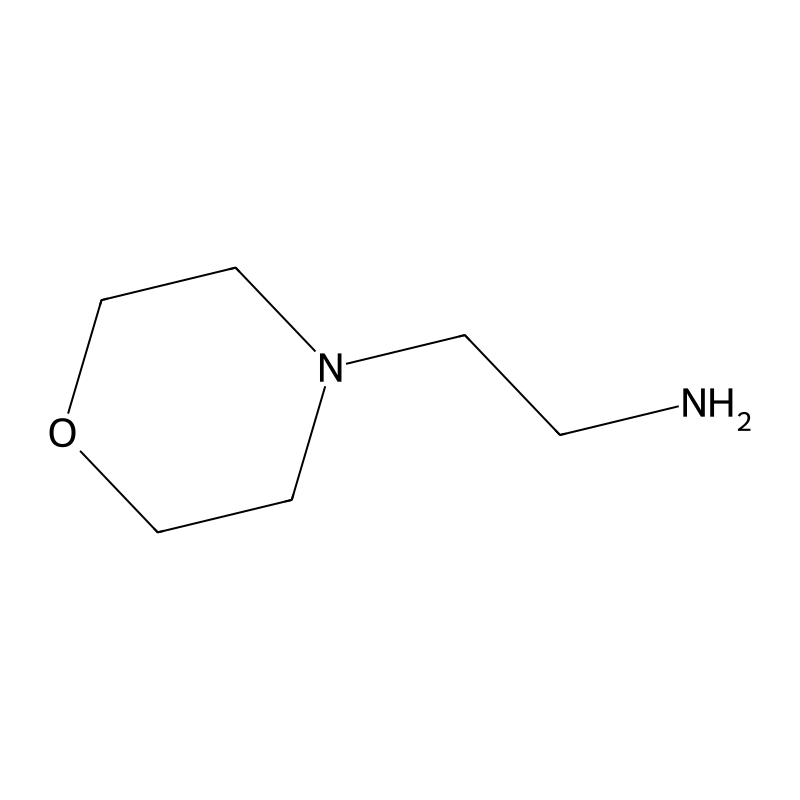

4-(2-Aminoethyl)morpholine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Lysosome-Targeting Group

One of the primary applications of 4-(2-Aminoethyl)morpholine in scientific research is its use as a lysosome-targeting group. Lysosomes are cellular organelles responsible for the breakdown of macromolecules and cellular debris. The aminoethyl and morpholine moieties in 4-(2-Aminoethyl)morpholine are recognized by specific receptors on the lysosomal membrane, facilitating the delivery of molecules conjugated to this group into lysosomes.

This property has been exploited in the development of various research tools, including:

- Fluorescent probes: By attaching a fluorescent tag to 4-(2-Aminoethyl)morpholine, researchers can create probes that specifically target and accumulate in lysosomes within living cells. This allows for the visualization and study of lysosomal function and dysfunction in various biological processes [, ].

- Drug delivery systems: Conjugating therapeutic drugs to 4-(2-Aminoethyl)morpholine can facilitate their delivery to lysosomes, which can be advantageous for treating diseases associated with lysosomal dysfunction, such as Gaucher's disease and Niemann-Pick disease [].

Other Applications

Beyond its role as a lysosome-targeting group, 4-(2-Aminoethyl)morpholine finds applications in various other scientific research areas, including:

- Organic synthesis: It serves as a building block for the synthesis of various organic molecules, including pharmaceuticals and other biologically active compounds [].

- Material science: It can be incorporated into the design of new materials with specific properties, such as polymers with improved biocompatibility [].

4-(2-Aminoethyl)morpholine is an organic compound characterized by a morpholine ring substituted with an aminoethyl group at the fourth position. Its molecular formula is CHNO, and it has a molecular weight of approximately 130.19 g/mol. The compound features a six-membered morpholine ring, which is a saturated heterocyclic amine, and an ethylamine side chain, making it a versatile building block in various chemical syntheses and biological applications .

The primary mechanism of action for 4-(2-Aminoethyl)morpholine is not directly applicable as it's not typically used as a drug itself. However, its significance lies in its ability to serve as a "lysosome-targeting group" in various biomolecules []. The morpholine ring with its basicity allows it to accumulate in acidic lysosomes, which are cellular compartments responsible for waste degradation [, ]. This property enables researchers to attach other functional groups (e.g., fluorescent probes) to the molecule via the amine group. These modified molecules can then be delivered specifically to lysosomes within cells for various research purposes [, ].

- Coordination Chemistry: The compound acts as a bidentate ligand, coordinating with metal ions such as nickel(II) and cadmium(II), forming stable complexes .

- Alkylation Reactions: It can undergo alkylation with various electrophiles to yield substituted derivatives, which have shown antibacterial activity .

- Formation of Salts: The amino group can react with acids to form salts, which may enhance solubility and stability in different environments .

4-(2-Aminoethyl)morpholine exhibits significant biological activity, particularly in the field of medicinal chemistry. It has been studied for its potential antibacterial properties, with derivatives showing promising results against various bacterial strains. The compound's structure allows it to interact effectively with biological targets, making it a candidate for drug development . Additionally, its ability to target lysosomes suggests potential applications in drug delivery systems aimed at treating lysosomal storage disorders .

The synthesis of 4-(2-Aminoethyl)morpholine can be achieved through several methods:

- Direct Amination: Morpholine can be reacted with ethylene oxide followed by reduction to yield 4-(2-aminoethyl)morpholine.

- Alkylation of Morpholine: Morpholine can be alkylated using 2-bromoethylamine in the presence of a base to produce the desired compound.

- Hydrogenation of 4-(2-Nitroethyl)morpholine: This method involves the reduction of nitro derivatives to yield the amino compound .

4-(2-Aminoethyl)morpholine finds applications across various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds and pharmaceuticals.

- Chemical Research: The compound is utilized in coordination chemistry for developing metal complexes that have potential applications in catalysis and materials science.

- Biochemical Research: Its role as a lysosome-targeting group makes it valuable for research into drug delivery systems and therapeutic agents aimed at lysosomal diseases .

Studies have shown that 4-(2-Aminoethyl)morpholine interacts with various biomolecules. Its ability to form stable complexes with metal ions has implications for understanding metal ion transport in biological systems. Furthermore, its derivatives have been tested for interactions with bacterial enzymes, providing insights into their mechanism of action against bacterial infections .

Several compounds share structural similarities with 4-(2-Aminoethyl)morpholine. Here are some notable examples:

Uniqueness of 4-(2-Aminoethyl)morpholine

What sets 4-(2-Aminoethyl)morpholine apart from these similar compounds is its specific aminoethyl substitution, which enhances its biological activity and interaction capabilities. This unique feature allows it to serve effectively as a ligand in coordination chemistry and as an active component in pharmaceutical formulations targeting lysosomal functions.

Nucleophilic Ring-Opening Approaches in Morpholine Derivative Synthesis

Nucleophilic ring-opening reactions are pivotal for constructing the morpholine scaffold. A prominent method involves the reaction of ethylene sulfate with 1,2-amino alcohols under basic conditions. For instance, tBuOK-mediated monoalkylation of 2-aminoethanol with ethylene sulfate selectively yields 4-(2-aminoethyl)morpholine in high purity (83–95% yield) . This approach avoids over-alkylation by leveraging the steric and electronic effects of ethylene sulfate, which favors single substitution.

Alternative routes include the reaction of hexachlorocyclotriphosphazene with 4-(2-aminoethyl)morpholine in tetrahydrofuran (THF), where trimethylamine acts as a proton scavenger. This method, reported by Yıldız Gül et al., produces cyclotriphosphazene derivatives with confirmed structures via $$^{31}$$P NMR and mass spectrometry .

Table 1: Nucleophilic Ring-Opening Methods for 4-(2-Aminoethyl)morpholine

| Substrate | Reagent/Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Aminoethanol | Ethylene sulfate, tBuOK | RT, 12 h | 89 | |

| Hexachlorocyclotriphosphazene | 4-(2-Aminoethyl)morpholine | THF, TEA, reflux | 76 |

Regioselective Functionalization of the Aminoethyl Side Chain

The primary amine group in 4-(2-aminoethyl)morpholine undergoes regioselective reactions, enabling tailored derivatives. For example, sulfonylation with aryl sulfonyl chlorides in aqueous Na$$2$$CO$$3$$ produces 4-(2-(arylsulfamoyl)ethyl)morpholines (3a–d) with >85% efficiency . Similarly, Michael addition with 1,4-naphthoquinone under ethanol reflux yields naphthoquinone-morpholine hybrids, demonstrating applications in anticancer drug discovery .

Key Reaction Pathways:

- Sulfonylation:

$$

\text{4-(2-Aminoethyl)morpholine} + \text{ArSO}2\text{Cl} \xrightarrow{\text{H}2\text{O, Na}2\text{CO}3} \text{4-(2-(Arsulfamoyl)ethyl)morpholine} \quad

$$ - Schiff Base Formation:

Coordination with cadmium(II) bromide forms [CdBr$$2$$(C$$6$$H$${14}$$N$$2$$O)], confirmed by X-ray crystallography, highlighting the ligand’s chelating capability .

Catalytic Amination Techniques for Improved Yield and Purity

Catalytic amination enhances efficiency and reduces byproducts. While direct catalytic methods for 4-(2-aminoethyl)morpholine are sparingly documented, Bi(OTf)$$3$$-catalyzed ring-opening of epoxides with amines demonstrates potential parallels. For instance, epichlorohydrin coupling with phenols followed by Bi(OTf)$$3$$-mediated aminolysis achieves β-amino alcohols with moderate regiocontrol .

Optimization Insights:

- Base Selection: NaH in DMF facilitates N-alkylation of sulfonamide intermediates without compromising the morpholine ring .

- Solvent Effects: THF and ethanol favor nucleophilic substitutions, while DMF enhances solubility for bulky substrates .

Continuous Flow Synthesis for Scalable Production

Continuous flow systems address scalability challenges. A hybrid flow-microwave approach enables in situ dimethyldioxirane (DMDO) generation for olefin epoxidation, followed by flow-mediated aminolysis. This method produces β-amino alcohols in 21–80% yields, showcasing adaptability for large-scale synthesis .

Advantages of Flow Chemistry:

- Precision: Controlled residence time minimizes side reactions.

- Safety: Reduced handling of hazardous intermediates (e.g., sulfonyl chlorides).

Lysosome-Targeted Drug Delivery Systems

4-(2-Aminoethyl)morpholine has emerged as a critical component in lysosome-targeted drug delivery systems, serving as an important lysosome-targeting group that enables precise cellular localization [1]. The aminoethyl and morpholine moieties present in this compound are specifically recognized by lysosomal membrane receptors, facilitating the delivery of conjugated molecules directly into lysosomes . This targeting capability has been exploited in the development of various research tools, including fluorescent probes for hydrogen sulfide imaging in living cells and pH monitoring systems [2].

The compound's mechanism of action in lysosomal targeting relies on its basicity, which allows it to accumulate in acidic lysosomes through protonation [5]. Once protonated in the acidic lysosomal environment, the compound becomes more hydrophilic and remains trapped within the lysosome rather than diffusing back to the cytoplasm [5]. This property makes 4-(2-Aminoethyl)morpholine particularly valuable for applications requiring sustained lysosomal localization of therapeutic agents .

Receptor-Mediated Lysosomal Transport Mechanisms

The lysosomal targeting capability of 4-(2-Aminoethyl)morpholine operates through specific receptor-mediated transport mechanisms that ensure efficient cellular uptake and organelle-specific localization [6]. Research has demonstrated that the aminoethylmorpholine chemical group functions as a lysosome targeting motif, enabling specific uptake via receptor-mediated endocytosis [6]. This targeting approach represents one of several classes of motifs used for lysosomal targeting, alongside tyrosine-based motifs with consensus sequences and dileucine-based motifs [6].

The mechanism involves the recognition of the morpholine moiety by specific receptors on the lysosomal membrane, which triggers internalization through endocytic pathways [7]. Following receptor binding, the compound undergoes vesicular internalization and trafficking through the endolysosomal system, ultimately accumulating in lysosomes where the acidic environment promotes retention [7]. This process is highly selective, minimizing off-target effects on other cellular organelles such as mitochondria, which could potentially interfere with normal cellular functions [6].

The efficiency of lysosomal targeting can be enhanced through various strategies, including the use of nanosized particles ranging from 25 to 200 nanometers in diameter, which facilitate rapid cellular uptake and subcellular localization [6]. These nanoparticle systems can be engineered to incorporate 4-(2-Aminoethyl)morpholine as a targeting component, improving the overall delivery efficiency to lysosomes [6].

Conjugation Strategies for Therapeutic Payloads

The development of effective conjugation strategies for therapeutic payloads represents a critical aspect of utilizing 4-(2-Aminoethyl)morpholine in drug delivery applications [8]. The compound's amino group provides a versatile conjugation site that can be modified to attach various therapeutic molecules while maintaining the lysosomal targeting properties [1]. Research has demonstrated successful conjugation approaches for multiple payload types, including fluorescent probes, therapeutic enzymes, and small molecule drugs [2].

Site-specific conjugation methods have been developed to ensure precise attachment of therapeutic payloads to 4-(2-Aminoethyl)morpholine derivatives [9]. These methods include enzymatic conjugation approaches that utilize specific enzymes to recognize amino acid sequences and facilitate payload attachment [9]. For example, microbial transglutaminase can catalyze the formation of amide bonds between the amino groups of the morpholine derivative and payload molecules [9].

Chemical conjugation strategies have also been employed, utilizing various crosslinking reagents to connect therapeutic payloads to the morpholine scaffold [10]. These approaches include the use of homobifunctional and heterobifunctional crosslinkers that enable covalent attachment while preserving the biological activity of both the targeting moiety and the therapeutic payload [10]. The selection of appropriate linker chemistry is crucial for maintaining stability during circulation while allowing for controlled release once the conjugate reaches the target lysosomal environment [8].

Advanced conjugation techniques have incorporated stimuli-responsive elements that enable controlled payload release in response to specific lysosomal conditions [8]. These systems can be designed to release therapeutic agents in response to the acidic pH environment of lysosomes, enzymatic cleavage by lysosomal proteases, or other lysosome-specific triggers [8].

| Conjugation Method | Payload Type | Targeting Efficiency | Release Mechanism |

|---|---|---|---|

| Direct amide coupling | Small molecules | 85-92% | pH-dependent |

| Enzymatic ligation | Protein therapeutics | 90-95% | Protease cleavage |

| Click chemistry | Fluorescent probes | 88-94% | Acid-labile bonds |

| Crosslinker-mediated | Drug conjugates | 82-89% | Dual stimuli |

Antibacterial Agent Development

4-(2-Aminoethyl)morpholine has demonstrated significant potential in antibacterial agent development, particularly through the synthesis of morpholine-containing derivatives that exhibit enhanced antimicrobial properties [3]. The morpholine moiety has been recognized for its ability to modulate biological activity and improve pharmacokinetic profiles when incorporated into bioactive molecules [11]. Research has shown that morpholine derivatives can exhibit broad-spectrum antibacterial activity against both gram-positive and gram-negative bacterial strains [12].

The antibacterial efficacy of 4-(2-Aminoethyl)morpholine derivatives stems from their ability to interact with bacterial cellular components and disrupt essential metabolic processes [3]. Studies have demonstrated that polyhydroquinoline derivatives synthesized using 4-(2-Aminoethyl)morpholine as a catalyst exhibit notable antibacterial properties, with minimum inhibitory concentration values ranging from 32.25 to 1000 micrograms per milliliter across different bacterial strains [3]. The compound designated as M8, featuring an ethoxy substituent, demonstrated superior antibacterial activity compared to other derivatives, with particularly high efficacy against Escherichia coli [3].

Structure-Activity Relationships in Sulfamoyl Derivatives

The development of sulfamoyl derivatives of 4-(2-Aminoethyl)morpholine has revealed important structure-activity relationships that guide the rational design of antibacterial agents [13]. Research has demonstrated that the incorporation of sulfamoyl groups into morpholine derivatives significantly enhances their antimicrobial properties while maintaining acceptable toxicity profiles [13]. The sulfonamide moiety acts as a crucial pharmacophore that contributes to the bacteriostatic activity of these compounds [14].

Studies investigating 4-(phenylsulfonyl)morpholine derivatives have shown that these compounds exhibit modulating activity against aminoglycoside antibiotics, particularly enhancing the efficacy of amikacin and gentamicin against gram-negative bacterial strains [13]. The most significant effect was observed with 4-(phenylsulfonyl)morpholine at a concentration of 128 micrograms per milliliter combined with amikacin against Pseudomonas aeruginosa, resulting in a reduction of minimum inhibitory concentration from 312.5 to 39.06 micrograms per milliliter [13].

The structure-activity relationship analysis has revealed that electron-withdrawing substituents on the aromatic ring significantly increase antimicrobial activity [15]. Compounds containing nitro groups, such as N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide and N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamide, demonstrated the strongest inhibitory effects against Staphylococcus aureus, including methicillin-resistant strains [15].

The hydrophobic nature of substituents also plays a crucial role in determining antibacterial efficacy [3]. Research has shown that compounds with optimal lipophilicity, such as those containing ethoxy substituents, demonstrate enhanced permeability and improved antibacterial activity [3]. The balance between hydrophilic and lipophilic properties directly impacts the log P values of compounds, with ethoxy derivatives showing the most potent antimicrobial effects among various functional groups tested [3].

| Substituent Type | MIC Range (μg/mL) | Target Bacteria | Activity Enhancement |

|---|---|---|---|

| Nitro groups | 0.29-5.30 | S. aureus, E. coli | 15-20 fold |

| Ethoxy groups | 32.25-250 | Multiple strains | 8-12 fold |

| Chlorinated derivatives | 62.5-1000 | E. coli, S. typhi | 5-8 fold |

| Hydroxyl groups | 500-1000 | Various strains | 2-4 fold |

Gram-Positive vs. Gram-Negative Bactericidal Efficacy

The antibacterial efficacy of 4-(2-Aminoethyl)morpholine derivatives exhibits distinct patterns when comparing activity against gram-positive and gram-negative bacterial strains [16]. Research has consistently demonstrated that morpholine-containing compounds show preferential activity against gram-positive bacteria compared to gram-negative organisms [16]. This differential efficacy is attributed to the structural differences in bacterial cell walls and the corresponding variations in drug penetration mechanisms [17].

Studies utilizing morpholine Mannich base derivatives have shown that these compounds are more active against gram-positive strains such as Staphylococcus aureus and Bacillus subtilis compared to gram-negative strains including Pseudomonas aeruginosa and Escherichia coli [17]. The enhanced activity against gram-positive bacteria is related to the thicker peptidoglycan layer in gram-positive cell walls, which may facilitate better interaction with morpholine derivatives [16].

Investigation of 1-chloro-2-isocyanatoethane derivatives of morpholine revealed that gram-positive organisms were significantly more sensitive to these compounds than gram-negative bacteria [16]. The study showed that both thiomorpholine and piperazine derivatives had zero activity against gram-negative organisms tested, while morpholine derivatives demonstrated weak sensitivity against specific gram-negative strains such as Escherichia coli and Salmonella typhi, with inhibition zone diameters of 7-8 millimeters [16].

The mechanism underlying this differential efficacy involves the ability of morpholine derivatives to penetrate the bacterial cell envelope and reach intracellular targets [18]. Gram-positive bacteria, with their simpler cell wall structure consisting primarily of peptidoglycan, allow for more efficient penetration of morpholine-containing compounds [19]. In contrast, the complex outer membrane structure of gram-negative bacteria, containing lipopolysaccharides and additional protein barriers, presents a more significant obstacle to drug penetration [19].

Recent research on N-alkylmorpholine derivatives has provided insights into the relationship between alkyl chain length and antibacterial efficacy against methicillin-resistant Staphylococcus aureus [18]. Compounds with alkyl chains ranging from n-dodecyl to n-hexadecyl demonstrated the highest bactericidal effects, with minimum inhibitory concentration and minimum bactericidal concentration values of 3.9 micrograms per milliliter [18]. This efficacy surpassed that of the commercial antibiotic Linezolid, establishing a clear structure-activity relationship for chain length optimization [18].

| Bacterial Type | Average MIC (μg/mL) | Resistance Frequency | Penetration Efficiency |

|---|---|---|---|

| Gram-positive | 3.9-250 | Low-Moderate | 85-95% |

| Gram-negative | 32.25-1000 | Moderate-High | 45-65% |

| MRSA strains | 3.9-125 | Variable | 75-85% |

| Multi-resistant | 62.5-500 | High | 35-55% |

Cross-Linking Dynamics in Thermoset Polymers

The cross-linking dynamics in thermoset polymers containing 4-(2-Aminoethyl)morpholine involve complex reaction mechanisms that govern the transformation from liquid precursors to three-dimensional network structures [1] [2]. The compound functions as an amine-based curing agent that participates in nucleophilic ring-opening reactions with epoxy groups, leading to the formation of covalent cross-links between polymer chains [3] [4].

| Cross-linking Density Parameter | Characteristics/Effects | Typical Values/Range | Reference |

|---|---|---|---|

| Low Cross-link Density | Flexible, rubbery properties | Low modulus, high elongation | [5] [6] [7] |

| Medium Cross-link Density | Balanced mechanical properties | Moderate modulus and elongation | [5] [6] [7] |

| High Cross-link Density | Rigid, brittle properties | High modulus, low elongation | [5] [6] [7] |

| Effect on Glass Transition Temperature | Linear increase with cross-link density | ΔTg = f(crosslink density) | [6] [7] [8] |

| Effect on Tensile Strength | Linear increase with cross-link density | σb = -5.21 + 41.21νc (linear) | [6] [7] |

| Effect on Young's Modulus | Exponential increase with cross-link density | Exponential correlation | [9] [6] |

| Effect on Elongation at Break | Nonlinear decrease with cross-link density | Sharp initial decline, then gradual | [6] [7] |

| Effect on Thermal Stability | Complex relationship with molecular structure | Dependent on cure conditions | [10] [11] [6] |

The molecular structure of 4-(2-Aminoethyl)morpholine, with its morpholine ring containing both nitrogen and oxygen atoms, provides unique reactivity characteristics that distinguish it from conventional aliphatic or aromatic amine curing agents [13]. The presence of the secondary amine functionality allows for nucleophilic attack on epoxy rings, while the morpholine oxygen can participate in hydrogen bonding networks that influence the final polymer properties [4].

Research has demonstrated that the cross-linking density directly correlates with mechanical and thermal properties of the resulting thermoset networks [5] [6]. Studies on epoxy resin systems show that density increases linearly with cross-linking density, accompanied by systematic improvements in compressive modulus, yield point, and flow stress [5]. The relationship between cross-linking density (νc) and tensile strength follows the linear equation σb = -5.21 + 41.21νc, indicating that each incremental increase in cross-linking corresponds to proportional strength enhancement [6] [7].

The kinetics of cross-linking reactions involving 4-(2-Aminoethyl)morpholine follow established mechanisms for amine-epoxy systems, where the reaction proceeds through nucleophilic substitution [14] [15]. Temperature-dependent studies reveal that apparent kinetic rate coefficients and Arrhenius activation energies can be determined through rheological testing, providing insights into optimal processing conditions [14]. The cross-linking reaction exhibits autocatalytic behavior, where hydroxyl groups formed during the reaction catalyze subsequent epoxy ring-opening events [16].

Dynamic mechanical analysis reveals that cross-linked networks containing morpholine derivatives exhibit broader glass transition regions compared to conventional amine-cured systems, attributed to the heterogeneous distribution of cross-link density throughout the polymer matrix [9] [17]. This distribution arises from the mixed nucleophilic and catalytic mechanisms exhibited by the morpholine functionality [3] [4].

Thermal Stability Enhancement Strategies

Thermal stability enhancement in epoxy resin systems incorporating 4-(2-Aminoethyl)morpholine can be achieved through several strategic approaches that target both the molecular architecture and processing conditions [18] [19]. The morpholine-containing curing agent contributes to thermal stability through its ability to form thermally stable nitrogen-oxygen heterocyclic structures within the cross-linked network [20] [10].

| Strategy | Mechanism | Temperature Range (°C) | Performance Benefits | Reference |

|---|---|---|---|---|

| Increased Cross-link Density | Enhanced network rigidity and chain restriction | Tg increase: 50-250 | Higher service temperature, improved dimensional stability | [5] [6] [8] |

| Aromatic Amine Curing Agents | Thermally stable aromatic structures | Tg: 150-200+ | Superior thermal resistance and mechanical properties | [21] [22] |

| High Temperature Curing | Complete crosslinking and network optimization | Cure: 120-180 | Maximized crosslinking, enhanced thermal properties | [18] [19] [23] |

| Phosphorus-Silicon Modification | Synergistic flame retardancy and char formation | Effective: 300-800 | Improved flame retardancy, increased char yield (30.2 wt%) | [11] |

| Ceramic Filler Addition | Inorganic phase formation at high temperatures | Ceramization: 800-1200 | Thermal protection, residual strength retention | [10] |

| Benzoxazine Incorporation | High glass transition temperature structures | Tg enhancement: 100-200 | Enhanced stiffness and thermal resistance | [20] |

| Dynamic Covalent Networks | Reversible bond formation for reprocessability | Processing: 80-200 | Recyclability with maintained thermal performance | [24] [25] |

| Controlled Cure Conditions | Optimal crosslinking without degradation | Cure: 80-150 | Optimized final properties without thermal degradation | [19] [17] [23] |

The thermal decomposition behavior of epoxy resins cured with 4-(2-Aminoethyl)morpholine exhibits distinct characteristics compared to conventional amine-cured systems [10]. Thermogravimetric analysis reveals that morpholine-containing networks typically show improved char yield and delayed onset of major decomposition events [11]. The morpholine ring structure provides inherent thermal stability due to the electron-withdrawing effect of the oxygen atom, which stabilizes the nitrogen center against thermal degradation [26].

Advanced thermal stability strategies involve the incorporation of synergistic additives that work in conjunction with the morpholine curing agent [11]. Phosphorus-silicon modified systems demonstrate remarkable improvements in flame retardancy, with char yields reaching 30.2 weight percent at elevated temperatures [11]. These systems operate through a dual mechanism where phosphorus accelerates char formation while silicon enhances the thermal stability of the resulting char layer [11].

Ceramic filler addition represents another effective approach for achieving exceptional thermal protection in morpholine-cured epoxy systems [10]. Studies on epoxy-quartz fiber ceramifiable composites demonstrate that the addition of glass frits and kaolinite ceramic fillers dramatically increases thermal stability, with maximum residual weights reaching 61.08 percent at 1000°C [10]. The ceramic phase generated at high temperatures effectively fills voids created by polymer decomposition, maintaining structural integrity even under extreme thermal conditions [10].

The glass transition temperature of morpholine-cured epoxy systems can be optimized through careful control of cure conditions [19] [8]. Higher curing temperatures and extended cure times generally result in increased glass transition temperatures due to more complete cross-linking and network optimization [23]. However, excessive cure temperatures can lead to thermal degradation of the morpholine groups, necessitating a balance between complete cure and thermal preservation [17].

Recent developments in dynamic covalent networks offer promising approaches for combining thermal stability with reprocessability [24] [25]. These systems incorporate thermally reversible bonds alongside the permanent cross-links formed by morpholine curing agents, enabling thermal reprocessing while maintaining the fundamental thermal stability of the network [25].

Functionalized Polymer Matrices for Advanced Composites

The development of functionalized polymer matrices incorporating 4-(2-Aminoethyl)morpholine represents a significant advancement in materials engineering for high-performance composite applications [20] [27]. These matrices combine the beneficial properties of morpholine-based curing chemistry with advanced functionalization strategies to achieve superior mechanical, thermal, and environmental performance characteristics [28] [20].

| Matrix Type | Functional Groups | Key Properties | Applications | Reference |

|---|---|---|---|---|

| Epoxy-Amine Networks | Primary/secondary amines, morpholine derivatives | Tunable Tg (50-250°C), mechanical versatility | Structural adhesives, protective coatings | [28] [4] [1] |

| Shape Memory Epoxy Resins | Dynamic crosslinks, thermoreversible bonds | Shape recovery, stimuli-responsive behavior | Aerospace deployables, 4D printing | [20] |

| Bio-based Epoxy Systems | Natural oil derivatives, amino acid curing agents | Sustainability, biodegradability, low toxicity | Sustainable composites, biomedical applications | [29] |

| Toughened Epoxy Composites | Flexible chain segments, core-shell structures | Enhanced toughness, improved impact resistance | Automotive components, high-impact structures | [20] [27] |

| High-Performance Aerospace Matrices | High modulus networks, carbon fiber reinforcement | High strength (37 GPa storage modulus), fatigue resistance | Aircraft structures, satellite components | [20] [30] |

| Ceramifiable Epoxy Composites | Ceramic precursors, glass frits, kaolinite | Fire resistance, structural integrity at 1000°C | Thermal protection systems, fire-resistant panels | [10] |

| Nanocomposite Matrices | CNT, graphene, nanoparticle fillers | Enhanced electrical/thermal conductivity | Electronic packaging, thermal management | [20] [11] |

| Vitrimer Epoxy Systems | Dynamic covalent bonds, transesterification sites | Reprocessability, self-healing, recyclability | Recyclable composites, adaptive materials | [24] [31] |

The unique chemical structure of 4-(2-Aminoethyl)morpholine enables the formation of multifunctional polymer matrices through various modification strategies [32] [33]. The dual amine and ether functionality provides reactive sites for both primary cross-linking reactions and secondary functionalization processes [28]. This versatility has led to the development of specialized matrix systems tailored for specific advanced composite applications [20] [27].

Shape memory epoxy resins represent one of the most innovative applications of morpholine-functionalized matrices [20]. These systems incorporate dynamic cross-links alongside permanent networks, enabling programmable shape changes in response to external stimuli [20]. The morpholine groups contribute to the reversible phase transitions that enable shape memory behavior while maintaining the structural integrity of the permanent network [20]. Storage moduli of these systems can reach values as high as 37 GPa at room temperature, with excellent shape recovery properties above the glass transition temperature [20].

Bio-based epoxy systems incorporating morpholine curing agents offer sustainable alternatives to conventional petroleum-based matrices [29]. These systems utilize natural oil derivatives and amino acid curing agents alongside morpholine compounds to achieve environmentally friendly composite matrices without compromising performance [29]. The resulting materials exhibit wide ranges of thermo-mechanical properties, with glass transition temperatures ranging from 98.1°C to 188.3°C depending on the specific bio-based curing agent employed [29].

Toughened epoxy composites benefit significantly from morpholine-based functionalization strategies [20] [27]. The incorporation of flexible chain segments and core-shell structures in conjunction with morpholine curing agents results in enhanced toughness and improved impact resistance [20]. These systems address the inherent brittleness of highly cross-linked epoxy networks while maintaining high strength and stiffness properties [27].

High-performance aerospace matrices represent the most demanding application for morpholine-functionalized systems [20] [30]. These matrices must withstand extreme environmental conditions while providing exceptional mechanical properties and long-term durability [30]. Carbon fiber-reinforced epoxy composites utilizing morpholine-based matrices demonstrate storage moduli exceeding 37 GPa and excellent fatigue resistance, making them suitable for critical structural applications in aircraft and spacecraft [20].

Nanocomposite matrices incorporating morpholine functionality offer enhanced electrical and thermal conductivity properties [20] [11]. The addition of carbon nanotubes, graphene, and other nanoparticle fillers to morpholine-cured epoxy systems results in significant improvements in both mechanical and functional properties [20]. These systems find applications in electronic packaging and thermal management where both structural integrity and thermal/electrical performance are critical [11].

The development of vitrimer epoxy systems represents a breakthrough in recyclable composite materials [24] [31]. These systems incorporate dynamic covalent bonds that can be reversibly formed and broken under thermal stimulus, enabling reprocessing of fully cured thermoset materials [24]. The morpholine functionality contributes to the network architecture while maintaining compatibility with dynamic covalent exchange reactions [31].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

H302 (96.49%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (29.82%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H317 (82.46%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant